molecular formula C24H24N2O5S B2872682 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922089-13-2

4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2872682
CAS RN: 922089-13-2
M. Wt: 452.53
InChI Key: GXOQDGMLXVPHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodegradation of Pharmaceuticals

Research on sulfamethoxazole, a benzenesulfonamide, has shown its photolability in acidic aqueous solutions, leading to various photoproducts, which is significant in understanding the environmental impact and degradation pathways of such compounds (Zhou & Moore, 1994).

Environmental Contamination and Extraction Techniques

Studies have developed methods for detecting benzenesulfonamides, among other contaminants, in soil, highlighting their ubiquity as emerging contaminants and the need for monitoring environmental pollution (Speltini et al., 2016).

Photodynamic Therapy (PDT) Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing potential for use in PDT due to their significant singlet oxygen quantum yield, an essential property for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Bioactivity Studies

Synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been explored, revealing cytotoxic activities and inhibition of carbonic anhydrase isoforms, indicating potential therapeutic applications (Gul et al., 2016).

Inhibitory Effects on Enzymes

The inhibitory effects of benzenesulfonamide derivatives on carbonic anhydrase enzymes have been studied, showing potential for therapeutic use in conditions like glaucoma and neuropathic pain (Altug et al., 2017).

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-15(2)14-30-18-6-8-19(9-7-18)32(28,29)26-17-5-11-22-20(13-17)24(27)25-21-12-16(3)4-10-23(21)31-22/h4-13,15,26H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQDGMLXVPHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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